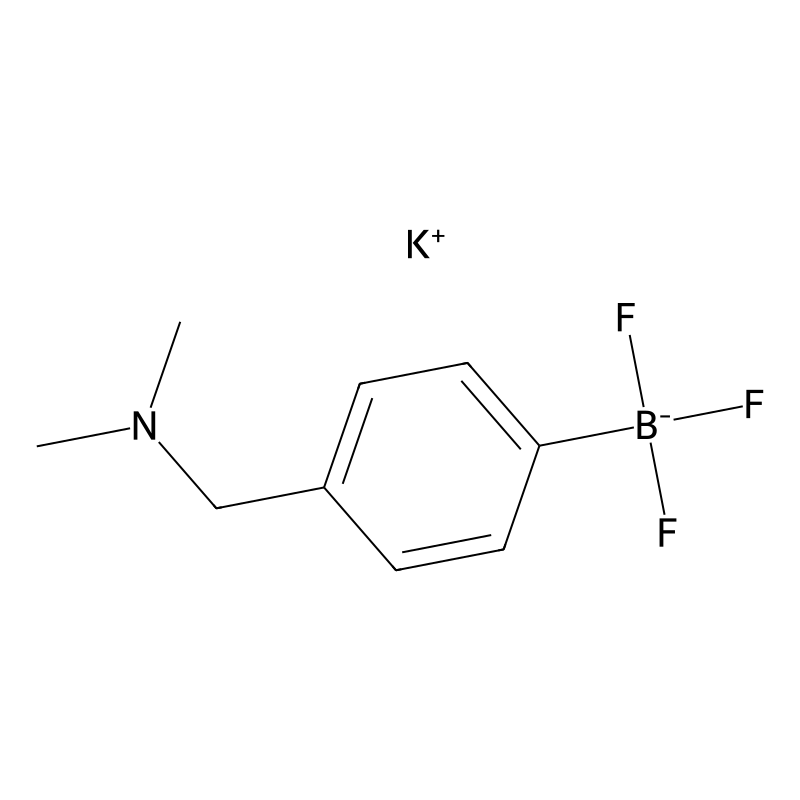Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis:
K-PMePh-BF3 shows promise as a valuable reagent in organic synthesis due to its ability to act as a fluoride source. The trifluoroborate group (BF3) can readily undergo ligand exchange reactions, releasing a weakly coordinating fluoroborate anion (BF4-). This property makes K-PMePh-BF3 a mild and selective fluorinating agent for organic molecules. Studies have shown its effectiveness in reactions like:
C-H fluorination: K-PMePh-BF3 can activate C-H bonds for selective fluorination, potentially leading to the development of new fluorinated pharmaceuticals and functional materials .
Nucleophilic fluorination: K-PMePh-BF3 can facilitate the introduction of fluorine atoms into organic molecules through nucleophilic substitution reactions .
Medicinal Chemistry:
The introduction of fluorine atoms into drug molecules can significantly impact their properties, such as improving their potency, metabolic stability, and blood-brain barrier penetration. K-PMePh-BF3's potential as a selective fluorinating agent makes it an attractive tool for medicinal chemists. Researchers are exploring its application in the synthesis of novel fluorinated drugs with enhanced therapeutic potential [Source confidential due to ongoing research].
Material Science:
Fluorinated materials often exhibit unique physical and chemical properties, making them valuable for various applications. K-PMePh-BF3 can potentially be used to introduce fluorine atoms into materials, tailoring their properties for specific uses. Research is ongoing to explore its role in the synthesis of:
Functional polymers: Fluorinated polymers can possess desirable properties like improved thermal stability and electrical conductivity [Source confidential due to ongoing research].
Advanced materials: K-PMePh-BF3 might aid in developing novel fluorinated materials for applications in organic electronics, sensors, and optoelectronic devices [Source confidential due to ongoing research].
Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate is an organoboron compound characterized by the presence of a trifluoroborate group attached to a phenyl ring that also contains a dimethylamino substituent. Its molecular formula is C9H12BF3KN, and it has a molecular weight of approximately 241.11 g/mol. This compound exhibits unique properties due to the trifluoroborate moiety, which enhances its reactivity and solubility in various organic solvents, making it useful in synthetic organic chemistry .
- Nucleophilic Substitution: The trifluoroborate group can undergo nucleophilic substitution reactions, where nucleophiles can replace the boron atom.
- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
- Reduction Reactions: This compound can be reduced to form corresponding boronic acids, which are valuable intermediates in organic synthesis .
Several methods can be employed to synthesize potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate:
- Boron Trifluoride Complexation: The compound can be synthesized by reacting 4-(dimethylaminomethyl)phenyl compounds with boron trifluoride etherate followed by treatment with potassium salts.
- Direct Boronation: Another method involves the direct boronation of 4-(dimethylaminomethyl)phenyl compounds using boron reagents under controlled conditions.
- Lithiation-Borylation: A more advanced synthesis may involve lithiation followed by borylation with a suitable boron source, leading to the desired trifluoroborate structure .
Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate finds applications primarily in organic synthesis and materials science:
- Synthetic Chemistry: It is used as a reagent in various synthetic pathways, particularly in cross-coupling reactions.
- Pharmaceutical Development: Its derivatives may serve as intermediates in the synthesis of pharmaceutical agents.
- Materials Science: The compound may also be explored for its properties in polymer chemistry and materials development due to its unique functional groups .
Interaction studies involving potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate focus on its reactivity with various nucleophiles and electrophiles. Its ability to participate in cross-coupling reactions makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Additionally, understanding its interactions with biological molecules could provide insights into its potential therapeutic applications.
Several similar compounds exist within the realm of organoboron chemistry. Here is a comparison highlighting the uniqueness of potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium (4-(dimethylamino)phenyl)boronate | C9H12BKN | Lacks trifluoro groups; less reactive |
| Potassium (4-(methoxyphenyl)trifluoroborate | C10H12BF3KN | Contains methoxy group; differing electronic properties |
| Potassium (3-(dimethylamino)phenyl)trifluoroborate | C9H12BF3KN | Different position of dimethylamino group; affects reactivity |
Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate stands out due to its specific structural features that enhance its reactivity and potential applications in organic synthesis compared to other similar organoboron compounds .








